Etridiazole

Description

Properties

IUPAC Name |

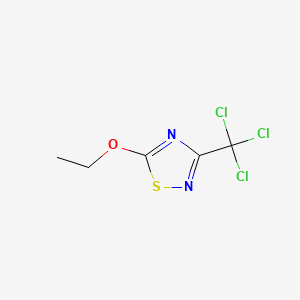

5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTVWCSONPJJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NS1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032547 | |

| Record name | Etridiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pure: Pale yellow liquid; Technical product: Reddish-brown liquid; mp = 19.9 deg C; [HSDB] Light yellow liquid; mp = 20 deg C; [MSDSonline] | |

| Record name | Terrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

95 °C at 1 mm Hg | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

154.5 °C (open cup) | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, ETHER, ETHANOL, XYLENE, CARBON TETRACHLORIDE, Practically insoluble in water but soluble in many organic solvents, Miscible with ethanol, methanol, aromatic hydrocarbons, acetonitrile, hexane, xylene., In water, 117 mg/L at 25 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.497 at 25 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0001 [mmHg], 1.1X10-2 mm Hg at 25 °C (1430 mPa at 25 °C) | |

| Record name | Terrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW LIQUID WHEN PURE, Reddish-brown liquid | |

CAS No. |

2593-15-9 | |

| Record name | Etridiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etridiazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etridiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etridiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRIDIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F8237I875 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

22 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Etridiazole: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etridiazole, an organochlorine fungicide, is a member of the 1,2,4-thiadiazole class of compounds.[1] It is primarily utilized for the control of soil-borne diseases caused by Pythium and Phytophthora species in various agricultural and horticultural settings.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies related to this compound, intended to serve as a comprehensive resource for researchers and professionals in the fields of agrochemistry, environmental science, and drug development.

Chemical and Physical Properties

This compound is characterized as a pale yellow liquid in its pure form, though technical grade products may appear as a reddish-brown liquid.[1] It possesses a mild, persistent odor.[1] Key quantitative chemical and physical properties are summarized in the tables below for ease of reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole[1][2] |

| Chemical Formula | C₅H₅Cl₃N₂OS[2][3][4][5] |

| Molecular Weight | 247.52 g/mol [6] |

| CAS Number | 2593-15-9[2] |

| Appearance | Pure: Pale yellow liquid; Technical: Reddish-brown liquid[1] |

| Odor | Mild and persistent[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 22 °C[1][6] |

| Boiling Point | 95 °C at 1 mmHg[1][6] |

| Density | 1.497 g/cm³ at 25 °C[1][6] |

| Vapor Pressure | 0.011 mmHg at 25 °C[6] |

| Water Solubility | 117 mg/L at 25 °C[7] |

| LogP (Octanol/Water Partition Coefficient) | 3.37[1][6] |

| pKa | 2.77[1] |

| Flash Point | 154.5 °C (open cup)[1][8] |

Chemical Structure

The chemical structure of this compound consists of a 1,2,4-thiadiazole ring substituted with an ethoxy group at position 5 and a trichloromethyl group at position 3.[1]

Table 3: Structural Identifiers for this compound

| Identifier | String |

| SMILES | CCOC1=NC(=NS1)C(Cl)(Cl)Cl[1][3] |

| InChI | InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3[1][3][5] |

| InChIKey | KQTVWCSONPJJPE-UHFFFAOYSA-N[1][3][5] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.[1] An alternative synthesis route starts from acetonitrile.[1] While detailed industrial synthesis protocols are proprietary, a laboratory-scale synthesis can be conceptualized as follows:

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This is a conceptual workflow. The synthesis of this compound should only be attempted by qualified chemists in a well-equipped laboratory with appropriate safety precautions, as it involves hazardous materials and intermediates.

Analytical Methodologies

The determination of this compound residues in environmental and biological matrices is crucial for monitoring and risk assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.

1. Analysis of this compound in Soil by GC-MS

This protocol is based on the methods described for the analysis of this compound and its degradates in soil.

-

Sample Preparation:

-

Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

-

Add an extraction solvent, such as a mixture of dichloromethane and acetone (e.g., 75:25 v/v).

-

Shake vigorously for a specified period (e.g., 30 minutes) to ensure efficient extraction.

-

Centrifuge the sample to separate the soil particles from the solvent.

-

Carefully transfer the supernatant (the solvent extract) to a clean tube.

-

The extract can be concentrated, for example, by evaporation under a gentle stream of nitrogen, and then reconstituted in a suitable solvent for GC-MS analysis.

-

-

GC-MS Instrumental Parameters (Illustrative):

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: Agilent DB-5MS (15 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 65 °C, hold for 2 minutes, then ramp to 150 °C.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Single quadrupole or tandem quadrupole.

-

Ionization Mode: Electron Ionization (EI).

-

Monitored Ions (m/z): For quantification and confirmation of this compound, specific ions are monitored (e.g., m/z 211.00, 185.00, and 183.00).

-

2. Analysis of this compound in Water by LC-MS/MS

This protocol is adapted from methods for the analysis of this compound in surface and ground water.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a solid-phase extraction cartridge (e.g., Oasis MAX) with appropriate solvents (e.g., methanol followed by water).

-

Pass a known volume of the water sample through the conditioned SPE cartridge. This compound will be retained on the sorbent.

-

Wash the cartridge to remove interfering substances.

-

Elute the this compound from the cartridge using a suitable solvent (e.g., 2% trifluoroacetic acid in methanol).

-

Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumental Parameters (Illustrative):

-

Liquid Chromatograph: Shimadzu Nexera series UHPLC or similar.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for quantification and confirmation of this compound.

-

Mode of Action and Metabolic Pathways

Inhibition of Lipid Peroxidation

The primary mode of action of this compound as a fungicide is the inhibition of lipid peroxidation.[9] Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes. By inhibiting this process, this compound disrupts the integrity and function of fungal cell membranes, ultimately leading to cell death.

Caption: this compound's mode of action via inhibition of lipid peroxidation.

Metabolic Pathways

This compound is metabolized in both plants and animals.

-

In Plants: Studies in cotton have shown that this compound is taken up systemically and is eventually degraded into naturally occurring compounds. The metabolic process involves dechlorination and the splitting of the thiadiazole ring, leading to the formation of urea and fatty acids.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modification of the existing maximum residue levels for this compound in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cotton.org [cotton.org]

Etridiazole (CAS No. 2593-15-9): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etridiazole, identified by the CAS number 2593-15-9, is a selective fungicide with both protective and curative properties.[1][2] It is primarily used to control soil-borne diseases caused by Pythium and Phytophthora species in agricultural and horticultural settings.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, toxicological profile, and environmental fate. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for key analytical methods are provided, and metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is chemically known as 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole.[1][4][5] The technical product is a reddish-brown liquid or semi-solid, while in its pure form, it appears as a pale-yellow liquid with a mild odor.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2593-15-9 | [4][6] |

| Molecular Formula | C5H5Cl3N2OS | [2][6][7] |

| Molecular Weight | 247.53 g/mol | [2][6] |

| Appearance | Pure: Pale-yellow liquid; Technical: Reddish-brown liquid or semi-solid | [1][2] |

| Melting Point | 19.9 - 22 °C | [2][4][5] |

| Boiling Point | 95 °C at 1 mmHg | [4][5] |

| Density | 1.497 - 1.503 g/cm³ at 25 °C | [2][4][5] |

| Vapor Pressure | 0.011 mmHg (1.43 Pa) at 25 °C | [1][4] |

| Water Solubility | 117 mg/L at 25 °C | [2][8] |

| LogP (Kow) | 3.37 | [2][5] |

| Henry's Law Constant | 1.3 x 10⁻⁵ atm·m³/mol (estimated) | [1] |

Mechanism of Action

This compound functions as a lipid peroxidation inhibitor.[8][9] It disrupts the biosynthesis of essential fatty acids in fungi, which are critical for maintaining cell membrane integrity and function.[10] This inhibition of lipid synthesis prevents fungal growth and reproduction, thereby halting the progression of the disease.[10] this compound exhibits systemic activity, meaning it can be absorbed by the plant's roots and translocated throughout the plant, providing internal protection against pathogens.[3][10][11]

Figure 1: Proposed mechanism of action for this compound.

Synthesis of this compound

The commercial synthesis of this compound can be achieved through a multi-step process. One common method involves the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.[1][4] Another described synthesis route starts from acetonitrile.[4] A generalized workflow for a common synthesis pathway is depicted below.

Figure 2: Generalized synthesis workflow for this compound.

Analytical Methodologies

The determination of this compound and its metabolites in environmental matrices such as soil and water is crucial for regulatory and research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]

Experimental Protocol: Determination in Soil

This protocol is a composite based on validated methods for the quantitative determination of this compound and its metabolites, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT or DCE) and 3-carboxy-5-ethoxy-1,2,4-thiadiazole (this compound acid or 3-Carb-T), in soil.[12][14]

Materials:

-

Soil sample

-

Dichloromethane (DCM): Acetone (75:25, v/v)

-

Acetonitrile: Water (20:80, v/v)

-

2% Trifluoroacetic acid (TFA) in methanol

-

Anion exchange solid-phase extraction (SPE) cartridges

-

GC-MS system

-

LC-MS/MS system

-

Benzophenone (internal standard)

Procedure:

For this compound and 3-DCMT (DCE) Analysis (GC-MS):

-

Extraction: Extract a known weight of the soil sample with a DCM:acetone (75:25, v/v) solution.

-

Concentration: Evaporate an aliquot of the extract to dryness.

-

Reconstitution: Reconstitute the residue in acetone containing a known concentration of Benzophenone as an internal standard.

-

Analysis: Analyze the sample using a GC-MS system.

For this compound Acid (3-Carb-T) Analysis (LC-MS/MS):

-

Extraction: Extract a known weight of the soil sample with an acetonitrile:water (20:80, v/v) solution.

-

Solid-Phase Extraction (SPE): Pass an aliquot of the extract through an anion exchange SPE cartridge.

-

Elution: Elute the analyte from the SPE cartridge using 2% TFA in methanol.

-

Concentration and Reconstitution: Evaporate the eluate and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile:water:TFA, 20:80:0.1, v/v/v).

-

Analysis: Analyze the sample using an LC-MS/MS system.

Instrumental Parameters (General):

-

GC-MS: Use a suitable capillary column (e.g., DB-5MS) with a temperature program. Monitor characteristic ions for quantification and confirmation.[13]

-

LC-MS/MS: Employ a suitable C18 column with a gradient elution. Monitor specific precursor-product ion transitions for the analyte.[13]

Quality Control:

-

The Limit of Quantification (LOQ) for all three analytes in soil is typically 50 µg/kg.[12]

-

Method validation should demonstrate mean recoveries between 70-120% with a relative standard deviation (RSD) of ≤20%.[12]

Figure 3: Analytical workflow for this compound and its metabolites in soil.

Toxicology

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes.[1][2][15] However, chronic exposure has been associated with effects on the liver, kidney, and thyroid in animal studies.[15] It is classified as a Group B2 Probable Human Carcinogen by the U.S. EPA.[2][4]

| Endpoint | Species | Value | Reference(s) |

| Acute Oral LD50 | Rat | 1028 - 1100 mg/kg | [1][2][4] |

| Rabbit | 779 mg/kg | [2][4] | |

| Mouse | 2000 mg/kg | [4] | |

| Acute Dermal LD50 | Rabbit | > 5000 mg/kg | [1][2] |

| Acute Inhalation LC50 (4h) | Rat | 5.7 mg/L | [1][2] |

| Avian Acute Oral LD50 | Mallard Duck | > 2150 mg/kg | [2] |

| Bobwhite Quail | > 5000 mg/kg | [1][2] | |

| Fish LC50 (96h) | Bluegill Sunfish | 3.27 mg/L | [1][2] |

| Aquatic Invertebrate EC50 (48h) | Daphnia magna | > 4.8 mg/L | [2] |

Metabolism

The metabolic fate of this compound has been studied in both mammals and plants.

Mammalian Metabolism

In mammals, this compound is rapidly absorbed and extensively metabolized.[16] The primary metabolic pathways involve the dechlorination of the trichloromethyl group, which can be followed by oxidation to form a carboxylic acid derivative, or through glutathione-mediated dechlorination.[1][2] The glutathione conjugate is further catabolized via the mercapturic acid pathway to a cysteine conjugate, which is then N-acetylated to yield the mercapturic acid.[1][2] In rats, both the carboxylic acid metabolite (ET-CA) and the mercapturic acid metabolite (ET-MA) have been identified in urine.[1][5] In humans, only ET-CA has been identified as a urinary metabolite.[1][5]

Figure 4: Major mammalian metabolic pathways of this compound.

Plant Metabolism

In plants, such as cotton, soil-applied this compound is readily absorbed by the roots and translocated systemically.[3][11] In mature plants, it is metabolized into naturally occurring compounds.[3][11] The metabolic process involves dechlorination followed by the cleavage of the thiadiazole ring, ultimately leading to the formation of urea and naturally occurring fatty acids like linoleic, stearic, and palmitic acids.[3]

Environmental Fate and Ecotoxicology

This compound is characterized by moderate persistence and high volatility.[17] Its environmental behavior is influenced by factors such as soil type, pH, and temperature.

| Parameter | Condition | Value | Reference(s) |

| Hydrolysis Half-life (DT50) | pH 6, 25 °C | 103 days | [1][2][5] |

| pH 6, 45 °C | 12 days | [1][5] | |

| Soil Photolysis | N/A | Susceptible | [1][5] |

| Aqueous Photolysis | N/A | Stable | [1][5][17] |

| Terrestrial Field Dissipation Half-life | Various sites | 4 - 33 days | [1][5] |

| Bioconcentration Factor (BCF) | Bluegill sunfish | 193 (whole fish) | [1] |

This compound is moderately toxic to fish and aquatic invertebrates.[17] A degradation product, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole, is reported to be highly toxic to aquatic organisms.[1][17] Due to its stability in water and potential for runoff, its use on golf course turf at high application rates is an environmental concern.[17]

Conclusion

This compound remains an effective fungicide for the control of specific soil-borne pathogens. This guide has synthesized key technical information on its properties, mechanism of action, synthesis, analytical detection, toxicology, and environmental behavior. The provided data tables, experimental protocols, and diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science. A thorough understanding of its characteristics is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2593-15-9 [chemicalbook.com]

- 3. cotton.org [cotton.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]

- 9. gilbasolutions.com [gilbasolutions.com]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. This compound - Efficacy, Mode of Action and Plant Metabolism [cotton.org]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Etridiazole: An In-depth Technical Guide on its Proposed Mechanism as a Lipid Peroxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etridiazole is a fungicide classified by the Fungicide Resistance Action Committee (FRAC) under Group 14, with a proposed mechanism of action involving alteration of cell membrane permeability and fatty acids. More specifically, it is also placed in FRAC Group F3, suggesting a role in inducing cell peroxidation.[1][2][3] While the precise biochemical pathway of this compound as a lipid peroxidation inhibitor in fungi remains to be fully elucidated, this guide synthesizes the current understanding, presents a hypothesized mechanism of action, and provides detailed experimental protocols for investigating this proposed activity. Evidence from mammalian studies suggests that metabolites of this compound may be responsible for initiating lipid peroxidation, a theory that warrants further investigation in fungal systems.[4] This document aims to provide a comprehensive resource for researchers in mycology, fungicide development, and cellular biology to explore and potentially validate the role of this compound in modulating lipid peroxidation.

Introduction to this compound

This compound, chemically known as 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, is a systemic fungicide primarily used to control soil-borne diseases caused by oomycete pathogens such as Pythium and Phytophthora.[5][6] Its efficacy in protecting a wide range of crops has been well-documented for several decades.[6] While its fungicidal properties are established, the specific molecular interactions leading to fungal cell death are still an area of active investigation.

The Proposed Mechanism of Action: Lipid Peroxidation Inhibition

The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to aid in resistance management. This compound is categorized in FRAC Group 14 , which includes compounds that affect cell membrane permeability and fatty acids, with a proposed mechanism of action.[7] It is also listed in the more specific FRAC Group F3 , with a "proposed" mode of action related to cell peroxidation .[1][2] This classification suggests that this compound's fungicidal activity is linked to the oxidative degradation of lipids within fungal cell membranes.

Lipid peroxidation is a chain reaction process that results in the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes. This process leads to the formation of lipid radicals and ultimately, a variety of cytotoxic end-products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause significant damage to cellular components and compromise membrane integrity, leading to cell death.

While direct evidence of this compound-induced lipid peroxidation in fungi is limited in publicly available literature, a study on the hepatotoxicity of this compound in mice suggested that its metabolites could be responsible for initiating "destructive lipid peroxidation of the microsomal membranes".[4] This finding in a mammalian system provides a plausible hypothesis for its mechanism in fungi: this compound may be metabolized by fungal enzymes into reactive intermediates that trigger lipid peroxidation.

Hypothesized Signaling and Action Pathway

Based on the available information, a potential mechanism for this compound's action as a lipid peroxidation modulator is proposed. It is important to note that this pathway is hypothetical and requires experimental validation.

Caption: Hypothesized mechanism of this compound-induced lipid peroxidation in fungal cells.

Experimental Protocols for Assessing Lipid Peroxidation

To investigate the proposed mechanism of action of this compound, standardized assays for measuring lipid peroxidation are essential. The following are detailed protocols for commonly used methods.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure malondialdehyde (MDA), a major secondary product of lipid peroxidation.

| Step | Procedure |

| 1. Fungal Culture and Treatment | Grow the target fungal species in a suitable liquid medium to the desired growth phase. Expose the cultures to various concentrations of this compound (and a solvent control) for a defined period. |

| 2. Mycelial Harvest and Homogenization | Harvest the mycelia by filtration and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Homogenize the mycelia in ice-cold buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation. |

| 3. Protein Precipitation | To an aliquot of the homogenate, add an equal volume of trichloroacetic acid (TCA) solution (e.g., 10-20% w/v) to precipitate proteins. Incubate on ice for 15-30 minutes. |

| 4. Centrifugation | Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein. |

| 5. Reaction with Thiobarbituric Acid (TBA) | Transfer the supernatant to a new tube and add an equal volume of 0.67% (w/v) TBA solution. |

| 6. Incubation | Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct, which is a pink chromogen. |

| 7. Spectrophotometric Measurement | Cool the samples to room temperature and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer. |

| 8. Calculation | Quantify the MDA concentration using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M^-1 cm^-1) or by generating a standard curve with a known concentration of MDA. |

Reference Protocols: [8][9][10]

Experimental Workflow Diagram

Caption: Standard experimental workflow for the TBARS assay to measure lipid peroxidation.

Quantitative Data from Related Studies

As of the writing of this guide, there is a lack of publicly available quantitative data specifically detailing the inhibitory or inductive effects of this compound on lipid peroxidation in fungi (e.g., IC50 or EC50 values). Research in this area is encouraged to fill this knowledge gap.

For context, studies on other fungicides have demonstrated their potential to induce lipid peroxidation. For example, the fungicide carbendazim was shown to increase MDA content in Pisum sativum by 84% at a concentration of 3000 µg kg⁻¹.[11] Another study on the antifungal compound thymol showed a significant increase in MDA concentration in Fusarium graminearum with increasing treatment levels.[12]

Logical Relationships and Considerations

The investigation into this compound's role as a lipid peroxidation inhibitor should consider several interconnected cellular processes.

References

- 1. vvvforum.eu [vvvforum.eu]

- 2. scribd.com [scribd.com]

- 3. croplife.org.au [croplife.org.au]

- 4. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. cotton.org [cotton.org]

- 7. Fungicide Families or Groups | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 10. mmpc.org [mmpc.org]

- 11. Toxicity of fungicides to Pisum sativum: a study of oxidative damage, growth suppression, cellular death and morpho-anatomical changes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Etridiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etridiazole is a fungicide used for the control of soil-borne diseases caused by Pythium and Phytophthora species. This document provides a detailed overview of its chemical identity, physicochemical properties, toxicological data, and mechanisms of action. It includes available experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathways and potential signaling interactions. This guide is intended to serve as a comprehensive resource for professionals in the fields of agricultural science, environmental science, and drug development.

Chemical Identity

Synonyms

This compound is also known by a variety of other names, including:

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₅Cl₃N₂OS | [1] |

| Molar Mass | 247.52 g·mol⁻¹ | [1] |

| Appearance | Pure: Colorless, odorless liquid. Impure: Pale yellow liquid with a mild, persistent odor. | [1][2] |

| Density | 1.497 g/cm³ | [1] |

| Melting Point | 22 °C | [1] |

| Boiling Point | 95 °C at 1 mmHg | [1] |

| Solubility in Water | 0.117 g/dm³ | [1] |

| log P (Octanol-Water Partition Coefficient) | 3.37 | [1] |

| Vapor Pressure | 0.011 mmHg at 25°C | [1] |

| pKa | 2.27 | [1] |

| Flash Point | 154.5 °C | [1] |

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | References |

| LD₅₀ | Rat | Oral | 1028 mg/kg | [1] |

| LD₅₀ | Mouse | Oral | 2000 mg/kg | [1] |

| LD₅₀ | Rabbit | Oral | 779 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | 1700 mg/kg | [1] |

This compound has been classified as a Group B2 Probable Human Carcinogen.[1]

Mechanism of Action

This compound's primary mode of action as a fungicide is the inhibition of lipid peroxidation and the biosynthesis of essential fatty acids in fungi.[6][7] These fatty acids are critical components of the fungal cell membrane, and their disruption leads to a loss of membrane integrity and function, ultimately inhibiting fungal growth and reproduction.[7] It exhibits contact, protective, and curative actions against fungal pathogens.[6][8]

Experimental Protocols

Synthesis of this compound

Two primary synthesis routes for this compound have been described:

-

From Acetonitrile: This method involves a multi-step process starting with acetonitrile.[6]

-

From Trichloroacetamidine Hydrochloride: This route involves the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.[6]

A key intermediate in the commercial production is 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, which is formed through the chlorination and ethoxylation of a thiadiazole ring system.[2] Trichloroacetonitrile is a known precursor in the synthesis of this compound.[9]

Analytical Methods

The determination of this compound and its metabolites in environmental samples is crucial for monitoring and risk assessment. The following outlines a validated analytical method for water and soil samples.

Method: EPA MRID No. 50534503 and 50584601 for water; EPA MRID No. 50584602 for soil.[1][7][10]

Analytes: this compound and its metabolites, 3-DCMT (DCE) and 3-Carb-T (this compound acid).[1]

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and 3-DCMT.[1][7]

-

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for 3-Carb-T.[1][7]

Protocol for Water Samples: [1][7]

-

Sample Preparation (this compound and 3-DCMT):

-

Fortify control water samples with this compound and DCE.

-

Extract once with iso-octane.

-

Centrifuge at 1200 rpm for 20 minutes for phase separation.

-

Dilute extracts as necessary to be within the calibration range.

-

-

Sample Preparation (3-Carb-T):

-

Add ammonium hydroxide to the water sample.

-

Load the sample onto a pre-conditioned Oasis Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) column.

-

Elute the analyte with 2% trifluoroacetic acid in methanol.

-

Evaporate the eluate and reconstitute with an acetonitrile:water:trifluoroacetic acid solution.

-

-

Instrumental Analysis:

-

GC-MS (this compound and 3-DCMT):

-

Column: Agilent DB-5MS (15 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Volume: 2.00 µL.

-

Temperature Program: Initial 65°C (hold 2 min) to 150°C.

-

Ions Monitored (m/z): this compound (211.00, 185.00, 183.00), 3-DCMT (149.00, 184.00, 186.00).

-

-

LC-MS/MS (3-Carb-T):

-

Monitor one primary and one confirmatory ion transition.

-

-

Protocol for Soil Samples: [10]

-

Sample Preparation (this compound and DCE):

-

Fortify control soil samples with this compound and DCE.

-

Extract with a mixture of dichloromethane and acetone.

-

-

Sample Preparation (this compound Acid):

-

Fortify control soil samples with this compound acid.

-

Extract with an acetonitrile:water mixture.

-

Clean up the extract using anion exchange SPE.

-

Elute with 2% TFA in methanol, evaporate, and reconstitute.

-

-

Instrumental Analysis:

-

Analyze using GC-MS for this compound and DCE (with Benzophenone as an internal standard) and LC-MS/MS for this compound acid.

-

Developmental Toxicity Study in Zebrafish Embryos[11]

This protocol describes a method to assess the developmental toxicity of this compound using a zebrafish model.

-

Test Organism: Zebrafish (Danio rerio) embryos (2.0–3.0 hours post-fertilization).

-

Exposure:

-

Prepare a 20 mg/L solution of this compound in E3 buffer.

-

Place 50-60 embryos in petri dishes containing either the this compound solution or E3 buffer (control).

-

Transfer 20 embryos per well into 24-well plates for each condition.

-

-

Assessment of Developmental Deformities:

-

Monitor embryos for developmental abnormalities, particularly in the eyes, heart, and overall growth, for 96 hours.

-

Anesthetize embryos/larvae with ethyl 3-aminobenzoate methanesulfonate (0.1%) as needed for observation.

-

-

Transcriptome Analysis:

-

At 96 hours, freeze 30-40 embryos/larvae from each condition in liquid nitrogen.

-

Extract total RNA and perform paired-end sequencing (e.g., on a NovaSeq platform).

-

Analyze for differentially expressed genes (DEGs) and perform gene ontology and KEGG pathway enrichment analysis.

-

-

qPCR Validation:

-

Validate the transcriptome data for selected genes using quantitative real-time PCR (qPCR).

-

Metabolism

This compound is metabolized differently in mammals and plants.

-

In Mammals (Rats and Humans): Orally administered this compound is metabolized to 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA) and N-acetyl-S-(5-ethoxy-1,2,4-thiadiazol-3-yl-methyl)-L-cysteine (ET-MA).[8][9] The main metabolic pathways involve dechlorination of the trichloromethyl group, followed by oxidation or glutathione-mediated dechlorination and subsequent catabolism via the mercapturic acid pathway.[8]

-

In Plants (Cotton): In mature cotton plants grown in treated soil, this compound is metabolized to naturally occurring compounds, including urea and fatty acids such as linoleic, stearic, and palmitic acids.[11] This process involves dechlorination and the splitting of the thiadiazole ring.[11]

Signaling Pathways

The fungicidal activity of this compound is attributed to the inhibition of lipid peroxidation.[2] This process involves the oxidative degradation of lipids, where free radicals abstract electrons from lipids in cell membranes, leading to cell damage.

Recent transcriptomic studies in zebrafish embryos exposed to this compound have identified several enriched KEGG pathways that may be associated with its toxicity. These include:[12][13]

-

MAPK Signaling Pathway: This pathway is crucial for regulating a wide range of cellular processes, including growth, differentiation, and stress responses.

-

Calcium Signaling Pathway: Essential for numerous biological functions, including heart development and function. Disruptions in calcium signaling can lead to developmental abnormalities.[13]

-

Phototransduction: This pathway is involved in the conversion of light into an electrical signal in the retina.

-

Aminoacyl-tRNA Biosynthesis: A fundamental process in protein synthesis.

-

Vascular Smooth Muscle Contraction: Important for cardiovascular function.

References

- 1. epa.gov [epa.gov]

- 2. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. epa.gov [epa.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. cotton.org [cotton.org]

- 12. Transcriptome Profiling of this compound-Exposed Zebrafish (Danio rerio) Embryos Reveals Pathways Associated with Cardiac and Ocular Toxicities [mdpi.com]

- 13. Transcriptome Profiling of this compound-Exposed Zebrafish (Danio rerio) Embryos Reveals Pathways Associated with Cardiac and Ocular Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

Etridiazole Degradation in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etridiazole, a fungicide widely used to control soil-borne pathogens, undergoes degradation in the soil environment through a combination of biotic and abiotic processes. This technical guide provides an in-depth overview of the this compound degradation pathway in soil, synthesizing available data on its metabolites, degradation kinetics, and the influence of environmental factors. Detailed experimental protocols for studying its degradation are also presented, along with visualizations of the degradation pathway and experimental workflows to aid researchers in this field.

Introduction

This compound (5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole) is an effective fungicide employed against a range of plant diseases caused by oomycetes such as Pythium and Phytophthora species.[1] Its application in agriculture necessitates a thorough understanding of its environmental fate, particularly its persistence and degradation pathways in soil, to assess its potential ecological impact. The degradation of this compound is a complex process influenced by soil type, microbial activity, and various physicochemical parameters. This guide aims to provide a comprehensive technical resource on the degradation of this compound in the soil matrix.

This compound Degradation Pathway

The degradation of this compound in soil proceeds through both microbial (biotic) and chemical (abiotic) transformations. Biodegradation is considered a significant process in the dissipation of this compound from soil.[2]

Key Metabolites

Research has identified two primary metabolites of this compound in soil:

-

3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT or DCE): This metabolite is formed through the reductive dechlorination of the trichloromethyl group of the parent this compound molecule.[2][3]

-

3-carboxylic acid-5-ethoxy-1,2,4-thiadiazole (3-Carb-T or this compound acid): This metabolite is a further degradation product.[3]

Proposed Degradation Pathway

The degradation of this compound is initiated by the transformation of the trichloromethyl group. The proposed pathway involves the following key steps:

-

Reductive Dechlorination: The trichloromethyl group of this compound is sequentially dechlorinated, likely mediated by soil microorganisms, to form 3-DCMT.

-

Hydrolysis and Oxidation: Subsequent hydrolysis and oxidation of the dichloromethyl group of 3-DCMT can lead to the formation of the carboxylic acid derivative, 3-Carb-T.

-

Ring Cleavage: Ultimately, the thiadiazole ring is expected to be cleaved, leading to the formation of smaller, more readily mineralized compounds such as urea and fatty acids, although specific intermediates in this process are not well-documented in soil studies.[1]

dot

Caption: Proposed degradation pathway of this compound in soil.

Factors Influencing this compound Degradation

The rate of this compound degradation in soil is significantly influenced by a variety of environmental factors.

Microbial Activity

Biodegradation is a primary driver of this compound dissipation. The half-life of this compound is significantly shorter under anaerobic conditions (3 days) compared to aerobic conditions (9.5 days) in a silt loam at 25°C, suggesting that anaerobic microorganisms play a crucial role in its degradation.[2] While specific microbial species responsible for this compound degradation have not been extensively documented, it is known that triazole fungicides can impact soil microbial populations.[4]

Soil Properties

-

Soil Type: The half-life of this compound varies with soil type. For instance, a half-life of 7 days was observed in a sandy clay loam in a field study, while it was 9.5 days in a silt loam under laboratory conditions.[2]

-

Organic Matter: Soil organic matter can influence pesticide degradation through sorption and by providing a habitat and carbon source for microbial communities.

-

pH: The pH of the soil can affect both microbial activity and the rate of abiotic hydrolysis.

Abiotic Factors

-

Photolysis: this compound is susceptible to photolysis. After 7 days of continuous exposure to sunlight at 20°C, 5.5-7.5% decomposition has been observed.[2] A degradation product, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole, has been observed in soil photolysis studies.[2]

-

Hydrolysis: Hydrolysis is not expected to be a major degradation pathway under typical environmental conditions. The hydrolysis half-life at pH 6 and 25°C is 103 days, though this decreases to 12 days at 45°C.[2]

Quantitative Data on this compound Degradation

The persistence of this compound in soil is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

| Soil Type | Condition | Temperature (°C) | pH | Half-life (days) | Reference |

| Silt Loam | Aerobic | 25 | - | 9.5 | [2] |

| Silt Loam | Anaerobic | 25 | - | 3 | [2] |

| Sandy Clay Loam | Field Study | - | - | 7 | [2] |

| - | Hydrolysis | 25 | 6 | 103 | [2] |

| - | Hydrolysis | 45 | 6 | 12 | [2] |

| Sand Loam | - | - | - | Koc: 349 | [2] |

| Silt Loam | - | - | - | Koc: 323 | [2] |

Table 1: Half-life and Soil Organic Carbon-Water Partitioning Coefficient (Koc) of this compound in Different Soil Types and Conditions.

Experimental Protocols

This section outlines a general methodology for conducting a laboratory-based soil incubation study to assess the degradation of this compound.

Soil Collection and Characterization

-

Collect soil from a relevant agricultural field, typically from the top 0-15 cm layer.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.

-

Characterize the soil for key physicochemical properties including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity.

Experimental Setup

dot

Caption: General workflow for an this compound soil incubation study.

-

Fortification: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. A control group with only the solvent should be included.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). Maintain a constant temperature (e.g., 25°C) and moisture level (e.g., 50-60% of water holding capacity). For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an anaerobic environment (e.g., by purging with nitrogen and flooding the soil).

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

Extraction and Analysis

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system. For this compound and 3-DCMT, a mixture of dichloromethane and acetone (e.g., 75:25 v/v) can be used. For the more polar metabolite 3-Carb-T, a mixture of acetonitrile and water is more suitable.[3]

-

Cleanup: The extracts may require a cleanup step to remove interfering substances. Solid Phase Extraction (SPE) is a common technique for this purpose.

-

Analysis: Quantify the concentrations of this compound and its metabolites using appropriate analytical instrumentation.

Conclusion

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic pathways. The primary degradation products are 3-DCMT and 3-Carb-T. The rate of degradation is highly dependent on soil type, microbial activity, and environmental conditions such as temperature and moisture. This technical guide provides a foundational understanding of the this compound degradation pathway and offers standardized protocols for its investigation. Further research is needed to identify the specific microbial species involved in the degradation process and to further elucidate the complete degradation pathway to mineralization. Such information is crucial for a comprehensive environmental risk assessment of this widely used fungicide.

References

Unraveling the Fate of Etridiazole: A Technical Guide to Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and analysis of Etridiazole metabolites. This compound, a fungicide used to control soil-borne diseases, undergoes various metabolic transformations in different environmental and biological systems. Understanding these metabolites is crucial for assessing its environmental fate, toxicological profile, and overall impact. This document details the identified metabolites in soil, water, plants, and mammals, outlines the experimental protocols for their detection, and presents metabolic pathways through clear visualizations.

Identified Metabolites of this compound

This compound is metabolized into several key compounds, which vary depending on the matrix. The primary metabolites identified in various systems are summarized below.

In Soil and Water

In soil and water, this compound primarily degrades into two main metabolites:

-

3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT or DCE) [1][2][3]

-

3-carboxy-5-ethoxy-1,2,4-thiadiazole (this compound acid or 3-Carb-T) [1][3][4][5]

Photodegradation in water can also lead to the formation of:

-

5-ethoxy-3-dichloromethyl-1,2,4-thiadiazole[6]

-

5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid[6]

-

5-ethoxy-3-hydroxyl-1,2,4-thiadiazole[6]

In Plants

Metabolism studies in mature cotton plants have shown that this compound can be broken down into naturally occurring compounds, indicating a complete degradation of the thiadiazole ring. The major radiolabeled metabolites found include:

Additionally, other major plant metabolites that have been identified are:

In Mammals

In vivo studies in rats and humans have identified the following urinary metabolites:

-

5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA) : This is a major metabolite, accounting for a significant percentage of the administered dose.[5]

-

N-acetyl-S-(5-ethoxy-1,2,4-thiadiazol-3-yl-methyl)-L-cysteine (ET-MA) : This is considered a minor urinary metabolite.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and its key metabolites in soil and water matrices. These values are critical for establishing detection limits and ensuring the accuracy of analytical methods.

Table 1: Quantitative Analysis of this compound and its Metabolites in Soil

| Analyte | Matrix | Method | LOQ (µg/kg) | LOD Range (µg/kg) | Mean Recovery (%) | RSD (%) |

| This compound | Clay Loam | GC-MS/EI | 50.0 | 5 - 7 | 70-120 | ≤20 |

| Silt Loam | GC-MS/EI | 50.0 | 6 - 11 | 70-120 | ≤20 | |

| 3-DCMT (DCE) | Clay Loam | GC-MS/EI | 50.0 | 3 - 18 | 70-120 | ≤20 |

| Silt Loam | GC-MS/EI | 50.0 | 2 - 20 | 70-120 | ≤20 | |

| 3-Carb-T | Clay Loam | LC-MS/MS | 50.0 | 0.1 - 1 | 70-120 | ≤20 |

| Silt Loam | LC-MS/MS | 50.0 | 0.5 - 1 | 70-120 | ≤20 |

Data sourced from EPA MRID No. 50534504.[1]

Table 2: Quantitative Analysis of this compound and its Metabolites in Water

| Analyte | Matrix | Method | LOQ (µg/L) | LOD Range (µg/L) | Mean Recovery (%) | RSD (%) |

| This compound | Ground Water | GC-MS/EI | 0.100 | 0.01 - 0.05 | 70-120 | ≤20 |

| Surface Water | GC-MS/EI | 0.100 | 0.03 | 70-120 | ≤20 | |

| 3-DCMT (DCE) | Ground Water | GC-MS/EI | 0.100 | 0.03 - 0.05 | 70-120 | ≤20 |

| Surface Water | GC-MS/EI | 0.100 | 0.02 - 0.03 | 70-120 | ≤20 | |

| 3-Carb-T | Ground Water | LC-MS/MS | 0.100 | 0.002 - 0.009 | 70-120 | ≤20 |

| Surface Water | LC-MS/MS | 0.100 | 0.01 - 0.05 | 70-120 | ≤20 |

Data sourced from EPA MRID No. 50534503.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible identification and quantification of this compound metabolites. The following sections provide an overview of the key experimental protocols.

Sample Preparation and Extraction

Soil Samples (for this compound and 3-DCMT):

-

Fortified soil samples are extracted with a 75:25 (v:v) solution of dichloromethane:acetone.[1]

-

The mixture is placed on a shaker table at 150 rpm for 30 minutes.[1]

-

Following shaking, the samples are centrifuged at 1200 rpm for 15 minutes.[1]

-

A portion of the extract is then concentrated to near dryness under a gentle stream of nitrogen and reconstituted with an internal standard diluent to the final volume for analysis.[1]

Soil Samples (for 3-Carb-T):

-

Control soil samples are fortified with this compound acid.

-

Extraction is performed using a 20:80 (v/v) solution of acetonitrile:water.[9]

-

An aliquot of the extract is further purified using anion exchange solid-phase extraction (SPE).

-

The metabolite is eluted with 2% trifluoroacetic acid (TFA) in methanol.

-

The eluate is evaporated and reconstituted in a 20:80:0.1 (v/v/v) solution of acetonitrile:water:TFA.[9]

Water Samples (for this compound and 3-DCMT):

-

Water samples are fortified with the target analytes.

-

The samples are centrifuged at 1200 rpm for 20 minutes to ensure phase separation.[3]

-

For higher concentration samples, the extracts are diluted with a matrix-matched blank before analysis.[3]

Water Samples (for 3-Carb-T):

-

Ammonium hydroxide is added to the water samples.[3]

-

The samples are loaded onto a pre-conditioned Oasis Mixed-Mode Strong Anion Exchange (MAX) SPE column.[3]

-

The column is allowed to flow through under a vacuum.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and 3-DCMT:

-

Instrumentation: An Agilent 6890 series GC coupled with a mass spectrometer is commonly used. A Thermo Trace 1300 Gas Chromatograph with an ISQ LT single quadrupole mass spectrometer detector has also been reported.[1][3]

-

Column: A common choice is an Agilent DB-5MS column (15 m × 0.25 mm × 0.25 µm).[3]

-

Carrier Gas: Helium.[3]

-

Injection Volume: 2.00 µL.[3]

-

Temperature Program: An initial temperature of 65°C held for 2 minutes, followed by a ramp up to 150°C.[3]

-

MS Detection: Electron Ionization (EI) mode with a transfer line temperature of 300°C and a source temperature of 230°C.[3]

-

Monitored Ions (m/z):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Carb-T:

-

Instrumentation: A Shimadzu Nexera HPLC or UPLC system coupled with an AB Sciex API 5000 MS/MS detector is a suitable instrument.[1][3]

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Ionization Temperature: 550°C.[3]

-

Monitored Ion Transitions: Two ion transitions are typically monitored for 3-Carb-T analysis.[3]

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows for the identification of this compound metabolites.

Caption: Metabolic pathways of this compound in different systems.

Caption: Experimental workflow for soil sample analysis.

Caption: Experimental workflow for water sample analysis.

References

- 1. epa.gov [epa.gov]

- 2. Page loading... [guidechem.com]

- 3. epa.gov [epa.gov]

- 4. This compound | 2593-15-9 [chemicalbook.com]

- 5. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photodegradation of this compound by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cotton.org [cotton.org]

- 8. Modification of the existing maximum residue levels for this compound in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

Etridiazole's Impact on Non-Target Soil Microorganisms: A Technical Guide

An In-Depth Examination of the Fungicide Etridiazole and Its Effects on the Soil Microbiome

Introduction

This compound, a fungicide used to control soil-borne pathogens such as Pythium and Phytophthora species, plays a crucial role in agriculture and horticulture. Its application, however, raises important questions about its impact on the vast and diverse communities of non-target soil microorganisms. These microorganisms are fundamental to soil health, contributing to essential processes like nutrient cycling, organic matter decomposition, and soil structure maintenance. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on these vital microbial communities. It is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the broader ecological consequences of pesticide use.

While specific quantitative data on the non-target effects of this compound are limited in publicly available literature, this guide synthesizes the existing information, draws parallels from studies on other fungicides where relevant, and outlines the standard methodologies for assessing such impacts.

Effects on Soil Microbial Biomass

Soil microbial biomass, comprising the total mass of living microorganisms in the soil, is a sensitive indicator of soil health. Fungicides can impact microbial biomass by either directly inhibiting the growth of susceptible microorganisms or indirectly by altering the soil environment.

Currently, there is a scarcity of published studies that provide specific quantitative data on the effects of this compound on total soil microbial biomass (carbon and nitrogen). General research on fungicides suggests that their effects can be variable, ranging from transient decreases to no significant changes, depending on the fungicide's chemical properties, application rate, and soil type.

Table 1: Illustrative Quantitative Data on this compound's Effect on Soil Microbial Biomass (Hypothetical)

| Treatment Concentration (mg/kg soil) | Microbial Biomass Carbon (µg C/g soil) | Percent Change from Control | Microbial Biomass Nitrogen (µg N/g soil) | Percent Change from Control |

| 0 (Control) | 450 | - | 45 | - |

| 5 (Recommended Rate) | 425 | -5.6% | 42 | -6.7% |

| 25 (5x Recommended Rate) | 380 | -15.6% | 37 | -17.8% |

| 50 (10x Recommended Rate) | 350 | -22.2% | 33 | -26.7% |

Effects on Soil Enzyme Activities

Soil enzymes are crucial mediators of biogeochemical cycles. Their activities are often used as indicators of soil ecosystem functioning. This compound is known to act as a nitrification inhibitor, directly affecting a key process in the nitrogen cycle.

Nitrification Inhibition

Nitrification is the biological oxidation of ammonia to nitrite, followed by the oxidation of the nitrite to nitrate, carried out by distinct groups of prokaryotes. This compound has been shown to be an effective nitrification inhibitor.[1] By suppressing the activity of nitrifying bacteria and archaea, it can delay the conversion of ammonium to nitrate. This can have agronomic benefits by reducing nitrate leaching and improving nitrogen use efficiency by crops. However, this targeted inhibition also represents a significant impact on a specific group of non-target soil microorganisms. One field study conducted between 1977 and 1981, however, found no increase in soil nitrogen levels due to the use of this compound, suggesting that its effects may be complex and vary under different environmental conditions.[2]

Table 2: Quantitative Data on this compound's Nitrification Inhibition

| This compound Concentration | Ammonium (NH₄⁺) Retention | Nitrate (NO₃⁻) Accumulation Suppression | Efficacy Duration | Reference |

| Not specified | Effective | Effective | Approximately 4 weeks | [1] |

Other Enzyme Activities

Information on the effects of this compound on other key soil enzymes, such as dehydrogenases (indicative of overall microbial activity), phosphatases (involved in phosphorus cycling), and cellulases (involved in carbon cycling), is not well-documented in the available literature. Studies on other fungicides have shown varied effects, from inhibition to no significant impact, depending on the enzyme and the fungicide.

Table 3: Illustrative Data on the Effect of this compound on Various Soil Enzyme Activities (Hypothetical)

| Treatment Concentration (mg/kg soil) | Dehydrogenase Activity (µg TPF/g soil/24h) | Phosphatase Activity (µg pNP/g soil/h) |

| 0 (Control) | 15.0 | 250 |

| 5 (Recommended Rate) | 14.2 | 240 |

| 25 (5x Recommended Rate) | 12.5 | 215 |

| 50 (10x Recommended Rate) | 11.0 | 190 |

Note: This table presents hypothetical data to illustrate potential impacts, as specific quantitative data for this compound's effect on these enzymes is lacking.

Effects on Soil Microbial Community Structure

The application of fungicides can alter the structure and diversity of soil microbial communities. This can manifest as changes in the relative abundance of different microbial groups (e.g., bacteria, fungi, archaea) and shifts in the fungi-to-bacteria ratio.

There is a significant gap in the literature regarding specific studies that have investigated the impact of this compound on the overall soil microbial community structure using modern molecular techniques like Phospholipid Fatty Acid (PLFA) analysis or high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria and ITS for fungi).

Table 4: Illustrative Data on this compound's Effect on Fungal and Bacterial Abundance (Hypothetical)

| Treatment Concentration (mg/kg soil) | Fungal Abundance (spore counts/g soil) | Bacterial Abundance (CFU/g soil) | Fungi:Bacteria Ratio |

| 0 (Control) | 1.5 x 10⁵ | 2.0 x 10⁸ | 0.00075 |

| 5 (Recommended Rate) | 1.2 x 10⁵ | 1.9 x 10⁸ | 0.00063 |

| 25 (5x Recommended Rate) | 0.8 x 10⁵ | 1.7 x 10⁸ | 0.00047 |

| 50 (10x Recommended Rate) | 0.5 x 10⁵ | 1.6 x 10⁸ | 0.00031 |

Note: This table is a hypothetical representation of potential changes in microbial populations based on the fungicidal nature of this compound.

Experimental Protocols

To address the existing knowledge gaps, rigorous and standardized experimental protocols are essential. The following sections outline detailed methodologies for assessing the non-target effects of this compound on soil microorganisms.

Soil Microcosm Incubation Study

This laboratory-based method allows for the controlled assessment of this compound's effects under standardized conditions.

1. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a field with no recent history of fungicide application.

-

Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

-

Homogenize the sieved soil thoroughly.

-

Determine the soil's key physicochemical properties (pH, organic carbon content, texture, etc.).

-

Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate for 7 days at a controlled temperature (e.g., 20-25°C) to stabilize microbial activity.

2. This compound Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Apply the this compound solution to the soil to achieve a range of concentrations, including a control (solvent only), the recommended field application rate, and multiples of the recommended rate (e.g., 5x, 10x).

-

Thoroughly mix the treated soil to ensure even distribution of the fungicide.

-

Allow the solvent to evaporate completely in a fume hood.

3. Incubation:

-

Place a known amount of treated soil (e.g., 100 g) into individual incubation vessels (e.g., glass jars).

-

Incubate the soil microcosms in the dark at a constant temperature (e.g., 20-25°C) for a specified period (e.g., 1, 7, 14, 28, and 56 days).

-

Maintain soil moisture by periodic additions of sterile deionized water.

-

Ensure adequate aeration, for example, by using vessels with gas-permeable lids or by periodically opening the jars in a sterile environment.

4. Sampling and Analysis:

-

At each sampling time point, destructively sample replicate microcosms for each treatment.

-

Microbial Biomass: Determine microbial biomass carbon (MBC) and nitrogen (MBN) using the chloroform fumigation-extraction method.

-

Enzyme Assays:

-

Nitrification: Measure the concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻) using colorimetric methods to assess the rate of nitrification.

-

Dehydrogenase Activity: Assay dehydrogenase activity using the triphenyltetrazolium chloride (TTC) reduction method.

-

Phosphatase Activity: Measure acid and alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate.

-

-

Microbial Community Structure:

-

PLFA Analysis: Extract and analyze phospholipid fatty acids to determine the abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi, actinomycetes).

-

DNA Extraction and Sequencing: Extract total soil DNA and perform high-throughput sequencing of the 16S rRNA gene (for bacteria and archaea) and the ITS region (for fungi) to assess microbial diversity and community composition.

-

Soil Respiration Measurement

Soil respiration (CO₂ evolution) provides an integrated measure of overall microbial activity.

1. Incubation Setup:

-

Prepare soil microcosms as described above.

-

Place a vial containing a known concentration of sodium hydroxide (NaOH) solution inside each incubation jar to trap the evolved CO₂. Include empty jars with NaOH traps as blanks.

2. Measurement:

-

At regular intervals, remove the NaOH traps and replace them with fresh ones.

-

Titrate the NaOH solution with a standard acid (e.g., HCl) after precipitating the carbonate with barium chloride (BaCl₂) to determine the amount of CO₂ captured.

-

Alternatively, use an infrared gas analyzer (IRGA) to directly measure the CO₂ concentration in the headspace of the incubation jars at different time points.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's effects on soil microorganisms.

Caption: Experimental workflow for assessing the non-target effects of this compound on soil microorganisms.

Caption: The inhibitory effect of this compound on the nitrification process within the soil nitrogen cycle.

Caption: Logical relationship of this compound's direct and indirect impacts on the soil microbial ecosystem.

Conclusion

The fungicide this compound is an effective tool for managing specific soil-borne plant pathogens. Its known role as a nitrification inhibitor demonstrates a clear and direct impact on a key functional group of non-target soil microorganisms. However, a comprehensive understanding of its broader effects on the soil microbiome is currently hampered by a lack of specific, quantitative data in the public domain.

Further research, employing standardized methodologies as outlined in this guide, is crucial to fully elucidate the effects of this compound on soil microbial biomass, the activities of a wider range of soil enzymes, and the overall structure and diversity of microbial communities. Such data is essential for a complete environmental risk assessment and for the development of sustainable agricultural practices that minimize unintended ecological consequences. This guide serves as a framework for directing future research efforts and for interpreting the potential non-target impacts of this compound in soil ecosystems.

References

Etridiazole: An In-Depth Technical Guide to Plant Uptake and Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etridiazole is a systemic fungicide widely employed for the control of soil-borne pathogens, particularly Oomycetes such as Pythium and Phytophthora. Its efficacy is intrinsically linked to its ability to be absorbed by plant roots and translocated throughout the plant, providing internal protection against invading pathogens. This technical guide provides a comprehensive overview of the existing research on the uptake, translocation, and metabolism of this compound in plants. It includes a detailed summary of quantitative data from radiolabeled studies, a description of experimental methodologies, and visualizations of the underlying biological and experimental processes. This document is intended to serve as a foundational resource for researchers engaged in the study of fungicide mobility, plant-pathogen interactions, and the development of novel crop protection agents.

Introduction